![molecular formula C10H12ClNO4S2 B13432051 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide CAS No. 174139-72-1](/img/structure/B13432051.png)
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide typically involves the reaction of 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in the presence of ethanol and sodium hydroxide solution as a base . This process yields the thioether intermediate, which is then further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The process involves multiple steps, including the preparation of intermediates and the use of specific catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Utilized in the development of carbonic anhydrase inhibitors, which are used to treat conditions such as glaucoma and epilepsy.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in the treatment of glaucoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
4H-Thieno[3,4-e][1,2,4]thiadiazine-1,1-dioxide: Investigated for its antihypertensive effects on the cardiovascular system.
Uniqueness
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is unique due to its specific structural features and its role as an intermediate in the synthesis of carbonic anhydrase inhibitors. Its combination of sulfur and nitrogen atoms within the ring structure provides distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
174139-72-1 |
|---|---|
Molekularformel |
C10H12ClNO4S2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3H-thieno[3,2-e]thiazin-4-one |
InChI |
InChI=1S/C10H12ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
ZMPQRODWIGQDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)


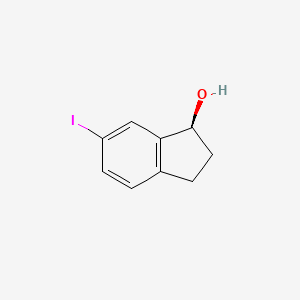
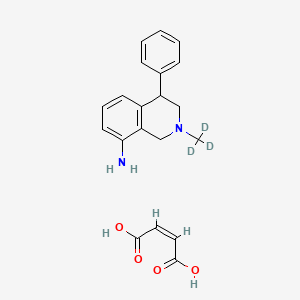
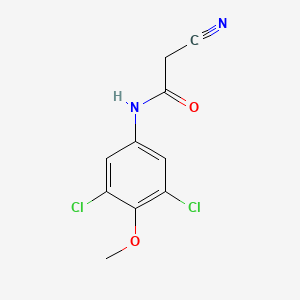
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
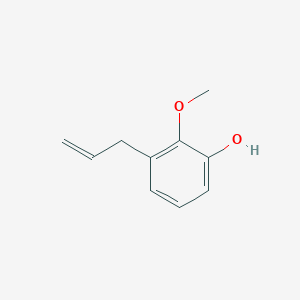
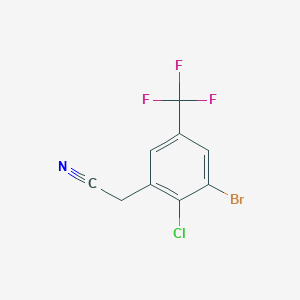
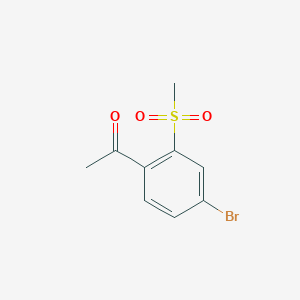
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)

